2-Amino-4-hydroxy-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

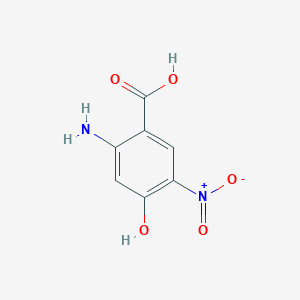

2-Amino-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and nitro functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-aminosalicylic acid. The process begins with the acylation of 4-aminosalicylic acid using acetic anhydride, followed by nitration with nitric acid. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Catalysts like palladium on carbon (Pd/C) can be used to enhance the efficiency of the reduction steps involved in the synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3) are used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-amino-4-hydroxy-5-aminobenzoic acid.

Substitution: Halogenated or sulfonated derivatives of the original compound.

科学的研究の応用

Pharmaceutical Applications

Antibacterial and Antimycobacterial Activity

2-Amino-4-hydroxy-5-nitrobenzoic acid has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound can be synthesized from 2-amino-4-nitrobenzoic acid through diazotization followed by reduction processes, yielding intermediates that possess enhanced chemotherapeutic properties .

Case Study: Tuberculosis Treatment

A study demonstrated that derivatives synthesized from this compound showed improved efficacy against tuberculosis compared to existing treatments. The synthesis involved diazotization in concentrated sulfuric acid, followed by boiling in the presence of copper salts, leading to compounds with higher antibacterial activity .

Chemical Synthesis

Synthesis of Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in producing 4-amino salicylic acid, which is crucial for developing antitubercular drugs. The process involves converting 2-amino-4-nitrobenzoic acid into 2-hydroxy-4-nitrobenzoic acid before further reduction to obtain the desired amino compound .

| Synthesis Steps | Description |

|---|---|

| Step 1 | Diazotization of 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid |

| Step 2 | Boiling the resulting solution with copper sulfate |

| Step 3 | Reduction to form 4-amino salicylic acid |

Agricultural Applications

Herbicides and Pesticides

Research has indicated that derivatives of this compound can be developed into effective herbicides and pesticides. The nitro group in the compound enhances its reactivity, making it suitable for modifications that lead to potent agrochemicals. These compounds can target specific pathways in plants and pests, providing an environmentally friendly alternative to traditional chemicals .

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound is used as a reagent for detecting various metal ions due to its chelating properties. The compound forms stable complexes with metal ions, allowing for their quantification through spectrophotometric methods. This application is particularly useful in environmental monitoring and quality control in industrial processes .

作用機序

The compound exerts its effects primarily through the inhibition of enzymes such as protein tyrosine phosphatases. The nitro group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can modulate various cellular pathways, making the compound useful in biochemical research.

類似化合物との比較

2-Amino-5-nitrobenzoic acid: Similar structure but lacks the hydroxyl group at position 4.

2-Hydroxy-5-nitrobenzoic acid: Similar structure but lacks the amino group at position 2.

4-Amino-2-hydroxybenzoic acid: Similar structure but lacks the nitro group at position 5.

Uniqueness: 2-Amino-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

生物活性

2-Amino-4-hydroxy-5-nitrobenzoic acid (AHNBA) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

AHNBA exhibits notable biochemical properties, particularly in its interactions with enzymes and proteins. It acts as a substrate for various oxidoreductases, facilitating the formation of reactive intermediates that participate in crucial biochemical pathways. Its structural uniqueness, characterized by the presence of amino, hydroxy, and nitro functional groups, enhances its reactivity and biological activity compared to similar compounds like 2-amino-5-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid.

Cellular Effects

The biological activity of AHNBA varies significantly depending on the cell type and context. Research indicates that it can influence:

- Cell Signaling Pathways : AHNBA modulates activities of kinases and phosphatases, affecting signal transduction pathways crucial for cellular responses.

- Gene Expression : The compound has been shown to alter gene expression profiles in specific cellular environments.

- Metabolism : It plays a role in nitrogen metabolism, being metabolized by specific enzymes to yield various intermediates involved in further biochemical reactions.

AHNBA's effects at the molecular level are primarily attributed to its ability to bind to specific biomolecules. This binding can lead to either inhibition or activation of target biomolecules, depending on the context. Key mechanisms include:

- Enzyme Inhibition : AHNBA may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially altering their activity and downstream signaling .

Antioxidant Activity

AHNBA has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation. For example, in assays measuring antioxidant capacity (ABTS and FRAP), AHNBA exhibited IC50 values comparable to known antioxidants like Trolox .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| AHNBA | 19.6 ± 0.8 | Lipid Peroxidation Inhibition |

| Trolox | 91.8 ± 0.3 | Lipid Peroxidation Inhibition |

Dosage Effects in Animal Models

In animal studies, AHNBA has shown varying effects based on dosage:

- Low Doses : Beneficial effects such as enhanced antioxidant defenses and modulation of immune responses.

- High Doses : Potential toxicity observed; however, specific studies are needed to clarify these effects across different models.

Comparison with Similar Compounds

The structural differences between AHNBA and similar compounds contribute significantly to their biological activities. The table below summarizes key differences:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound (AHNBA) | Amino, Hydroxy, Nitro | Unique combination enhances reactivity |

| 2-Amino-5-nitrobenzoic acid | Amino, Nitro | Lacks hydroxy group |

| 2-Hydroxy-5-nitrobenzoic acid | Hydroxy, Nitro | Lacks amino group |

| 4-Amino-2-hydroxybenzoic acid | Amino, Hydroxy | Lacks nitro group |

特性

IUPAC Name |

2-amino-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSAVIYRSAMFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。